molecular formula C17H15N3S B2801065 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine CAS No. 872689-31-1

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Cat. No.: B2801065
CAS No.: 872689-31-1
M. Wt: 293.39
InChI Key: FXVHRDYKWTVTGT-UHFFFAOYSA-N
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Description

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-2-ylmethylthio group and a p-tolyl group

Scientific Research Applications

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyridazine derivatives.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with pyridin-2-ylmethylthiol.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine and tetrahydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives, depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridazine ring and its substituents can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    3-((Pyridin-2-ylmethyl)thio)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-((Pyridin-2-ylmethyl)thio)-6-(m-tolyl)pyridazine: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    3-((Pyridin-2-ylmethyl)thio)-6-(o-tolyl)pyridazine: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is unique due to the specific combination of the pyridin-2-ylmethylthio group and the p-tolyl group on the pyridazine ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHRDYKWTVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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